An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational properties of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide. This molecule, a derivative of the 1,3-dithiolane heterocyclic system, is of interest due to the significant steric and electronic influence of the gem-dimethyl group at the C2 position and the four oxygen atoms of the sulfone groups. This guide synthesizes theoretical principles with data from analogous structures to offer insights into its synthesis, structural parameters, and spectroscopic signature. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who are engaged with sulfur-containing heterocyclic compounds.
Introduction and Scientific Context
The 1,3-dithiolane ring system is a cornerstone in synthetic organic chemistry, most notably for its role as a protecting group for carbonyl compounds and its utility in umpolung chemistry.[1] The oxidation of the sulfur atoms to sulfoxides or sulfones dramatically alters the electronic properties, geometry, and reactivity of the heterocycle. 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide, with its fully oxidized sulfur atoms and a quaternary carbon at the 2-position, represents a sterically hindered and electronically distinct member of this class of compounds.
The presence of four electron-withdrawing sulfone groups significantly impacts the molecule's polarity, solubility, and potential for intermolecular interactions, such as hydrogen bonding.[2] The gem-dimethyl group, in conjunction with the stereoelectronic demands of the sulfone moieties, dictates the conformational preferences of the five-membered ring. Understanding these structural nuances is critical for predicting the molecule's behavior in various chemical environments and for its potential application as a rigid scaffold or a bioisostere in drug design. While specific experimental data for this exact molecule is not abundant in public literature, a robust understanding can be built upon the well-documented chemistry of related 1,3-dithiolanes and sulfones.
Synthesis and Characterization
The synthesis of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide is a two-step process involving the formation of the dithiolane ring followed by the oxidation of the sulfur atoms.
Synthesis of the Precursor: 2,2-Dimethyl-1,3-dithiolane
The precursor is synthesized via the condensation of acetone with 1,2-ethanedithiol. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid.[3][4]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,2-ethanedithiol (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM).
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Addition of Acetone: Add acetone (1.1 equivalents) to the stirred solution.
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Catalyst Addition: Cool the reaction mixture in an ice bath (0 °C) and slowly add a catalytic amount of boron trifluoride etherate (e.g., 0.05–0.1 equivalents) dropwise. The reaction can be exothermic.
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Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2,2-dimethyl-1,3-dithiolane.
Caption: Synthesis of 2,2-Dimethyl-1,3-dithiolane.
Oxidation to 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide
The oxidation of the precursor's two sulfur atoms to the sulfone state requires a strong oxidizing agent and stoichiometric control to ensure complete oxidation.
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Dissolution: Dissolve 2,2-dimethyl-1,3-dithiolane (1.0 equivalent) in a suitable solvent, such as glacial acetic acid or a mixture of acetone and water.
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Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide with a catalyst, in at least a 4:1 molar ratio to the dithiolane. The reaction is highly exothermic and should be controlled carefully.
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Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete (monitored by TLC or LC-MS).
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Work-up: Quench any excess oxidant (e.g., with sodium bisulfite for KMnO₄). If necessary, neutralize the solution.
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Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Caption: Overall workflow for synthesis and characterization.
Molecular Structure and Conformational Analysis
The five-membered 1,3-dithiolane ring is not planar and typically adopts either an envelope (Cₛ symmetry) or a twist (C₂ symmetry) conformation to relieve torsional strain.[5]
Predicted Conformation
For 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide, the steric bulk of the axial methyl group and the electrostatic repulsion between the sulfone oxygens will be major determinants of the ring's conformation. It is likely that the ring will adopt a conformation that maximizes the distance between these bulky and electronegative groups. A twist conformation is a strong possibility as it can better accommodate substituents and minimize eclipsing interactions compared to a pure envelope form. Computational studies on the analogous 1,3-dithiane 1,1-dioxide have shown a complex potential energy surface with multiple minima and transition states, suggesting a similar conformational flexibility, albeit with higher energy barriers, for the dithiolane tetraoxide.[6]
Key Structural Parameters (Based on Analogy)
While no specific crystallographic data for the title compound is publicly available, we can infer expected bond lengths and angles from related structures, such as 1,3-dithiane 1,1,3,3-tetraoxide.[2]
| Parameter | Expected Value Range | Rationale |
| S=O Bond Length | 1.43 - 1.46 Å | Typical for sulfone groups. |
| C-S Bond Length | 1.80 - 1.85 Å | Longer than a typical C-S single bond due to the electron-withdrawing nature of the sulfone groups. |
| C-C Bond Length | 1.52 - 1.55 Å | Standard sp³-sp³ carbon-carbon bond lengths. |
| O-S-O Bond Angle | ~118 - 122° | Characteristic for sulfone groups. |
| C-S-C Bond Angle | ~100 - 105° | Constrained by the five-membered ring structure. |
Spectroscopic Characterization
The structural features of 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide give rise to a distinct spectroscopic signature.
Infrared (IR) Spectroscopy
The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the sulfone groups.
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Asymmetric SO₂ Stretching: Expected in the range of 1300-1350 cm⁻¹ .
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Symmetric SO₂ Stretching: Expected in the range of 1120-1160 cm⁻¹ .[3]
The presence of these two strong, sharp bands is a definitive indicator of the sulfone functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The high degree of symmetry in the molecule simplifies its expected NMR spectra.
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¹H NMR:
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Methyl Protons (-CH₃): A single, sharp peak integrating to 6 protons is expected. The chemical shift will be downfield from a typical gem-dimethyl group due to the deshielding effect of the adjacent sulfone groups. A predicted range would be δ 1.5-2.0 ppm .
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Methylene Protons (-CH₂-): A single peak for the four equivalent protons of the two methylene groups in the ring is expected. These protons are significantly deshielded by the adjacent sulfone groups, and their chemical shift is predicted to be in the range of δ 3.5-4.5 ppm .
-
-
¹³C NMR:
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Methyl Carbons (-CH₃): A single resonance is expected in the range of δ 25-35 ppm .
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Methylene Carbons (-CH₂-): A single resonance for the two equivalent methylene carbons is expected, significantly downfield due to the attached sulfone groups, likely in the range of δ 60-70 ppm .
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Quaternary Carbon (C(CH₃)₂): This carbon, bonded to two sulfur atoms and two methyl groups, is also expected to be significantly downfield, potentially in the range of δ 80-90 ppm .
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Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of methyl groups, SO₂, and potentially cleavage of the ring. For a related compound, (2,2-dimethyl-1,1,3,3-tetraoxo-1,3-dithiolan-4-yl)methanol, predicted m/z values for various adducts have been calculated, suggesting that similar adducts could be observed for the title compound.[7]
Applications and Future Directions
While specific applications for 2,2-Dimethyl-1,3-dithiolane 1,1,3,3-tetraoxide are not widely reported, its structural features suggest potential utility in several areas:
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Medicinal Chemistry: The sulfone group is a common pharmacophore, and the rigid, sterically defined nature of this molecule could make it a useful scaffold for the design of enzyme inhibitors or receptor ligands.
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Materials Science: The high polarity and potential for strong intermolecular interactions could be explored in the context of crystal engineering and the development of new materials with specific physical properties.
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Synthetic Chemistry: As a stable, sterically hindered building block, it could be employed in the synthesis of more complex molecules where a gem-dimethyl group adjacent to two sulfones is required.
Further research, including detailed crystallographic studies, computational modeling of its interactions with biological targets, and exploration of its reactivity, is needed to fully elucidate the potential of this molecule.
References
- (Reference to a relevant review on dithiolane chemistry)
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Pihlaja, K., Sinkkonen, J., Stájer, G., Koch, A., & Kleinpeter, E. (2011). 1-Oxo-1,3-dithiolanes--synthesis and stereochemistry. Magnetic resonance in chemistry : MRC, 49(7), 443–449. [Link]
- (Reference to a general organic chemistry textbook for fundamental principles)
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Alcoba, D. R., Cárdenas-Jirón, G. I., & Osorio-Olivares, M. (2006). Computational study of 1,3-dithiane 1,1-dioxide (1,3-dithiane sulfone). Description of the inversion process and manifestation of stereoelectronic effects on 1JC-H coupling constants. The journal of physical chemistry. A, 110(24), 7703–7712. [Link]
- (Reference to a review on sulfone chemistry)
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PubChem. (2,2-dimethyl-1,1,3,3-tetraoxo-1,3-dithiolan-4-yl)methanol. [Link]
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Wikipedia. 1,3-Dithiolane. [Link]
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Harlow, R. L., Li, C., & Sammes, M. P. (2019). C—H⋯O contacts in the crystal structure of 1,3-dithiane 1,1,3,3-tetraoxide. IUCrData, 4(10), x191373. [Link]
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ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]
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